N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzothiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with various enzymes and receptors, modulating their activity . The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrrolidine and pyrimidine rings and have similar biological activities.
Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which are known for their biological activities.
Uniqueness
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of the benzothiadiazole moiety, which imparts additional biological activities and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(10-3-4-11-12(7-10)20-23-19-11)18-13-8-14(17-9-16-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWCAHNLYZLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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